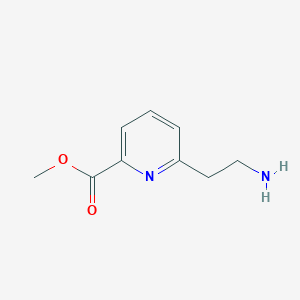

Methyl 6-(2-aminoethyl)pyridine-2-carboxylate

Overview

Description

Methyl 6-(2-aminoethyl)pyridine-2-carboxylate: is a chemical compound with the molecular formula C9H12N2O2. It is a derivative of pyridine, featuring an aminoethyl group at the 6th position and a carboxylate ester group at the 2nd position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

Starting Materials:

Amination Reaction: The aminoethyl group is introduced through an amination reaction, where the pyridine ring is reacted with 2-aminoethanol under specific conditions.

Esterification: The carboxylic acid group is then esterified using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often produced in a batch process to ensure quality control and consistency.

Purification: The final product is purified through recrystallization or distillation to achieve the desired purity level.

Types of Reactions:

Oxidation: The pyridine ring can undergo oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the pyridine ring or the aminoethyl group.

Substitution: Substitution reactions can occur at different positions on the pyridine ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Pyridine N-oxide, pyridine-2,3-dione, etc.

Reduction Products: Piperidine derivatives, ethylamine derivatives, etc.

Substitution Products: Halogenated pyridines, alkylated pyridines, etc.

Scientific Research Applications

Chemistry: Methyl 6-(2-aminoethyl)pyridine-2-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the design of new pharmaceuticals targeting various diseases.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile chemical properties.

Mechanism of Action

The exact mechanism of action of Methyl 6-(2-aminoethyl)pyridine-2-carboxylate depends on its specific application. Generally, it may interact with biological targets through binding to enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Pyridine-2-carboxylic acid: The parent compound without the aminoethyl group.

2-Aminoethanol: A simpler compound with an aminoethyl group but lacking the pyridine ring.

Methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate: A structurally related compound with a different ring system.

Uniqueness: Methyl 6-(2-aminoethyl)pyridine-2-carboxylate is unique due to its combination of the pyridine ring and the aminoethyl group, which provides distinct chemical reactivity and potential biological activity compared to its similar compounds.

Biological Activity

Methyl 6-(2-aminoethyl)pyridine-2-carboxylate (CAS Number: 910405-69-5) is a pyridine derivative notable for its unique structural features, including a carboxylate group and an aminoethyl side chain. This compound has garnered attention in various biological studies due to its potential applications in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula of this compound is . It appears as a white to off-white crystalline solid and is classified as an irritant, necessitating careful handling in laboratory settings. The structural uniqueness of this compound allows it to interact with various biological targets, which is critical for its therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 910405-69-5 |

| Appearance | White to off-white solid |

| Classification | Irritant |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have demonstrated efficacy against a range of pathogens, including:

- Bacteria : Effective against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Fungi : Shows activity against Candida albicans.

In a comparative study, derivatives of pyridine compounds were tested for their minimum inhibitory concentration (MIC) values. For instance, certain derivatives exhibited MIC values ranging from 40 to 50 µg/mL against various strains, suggesting that this compound may possess similar or enhanced activity due to its structural characteristics .

Anticancer Activity

This compound has been investigated for its anticancer potential. A study on related pyridine compounds revealed that certain derivatives effectively inhibited cancer cell proliferation. For example, compounds showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 2.29 µM to 12.41 µM across different cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase, indicating potential for further development as a therapeutic agent in oncology.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. In vitro studies have shown that related compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, some derivatives exhibited over 70% inhibition at concentrations as low as 10 µg/mL, demonstrating the compound's potential in treating inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in PMC reported that pyridine derivatives, including this compound, showed promising results against clinical isolates of bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize antimicrobial efficacy .

- Anticancer Mechanism : In a detailed examination of pyridine derivatives' effects on cancer cells, it was found that this compound could induce apoptosis through mitochondrial pathways. This finding supports its potential use in cancer therapy .

- Inflammation Studies : Research indicated that certain analogs could reduce inflammation markers significantly compared to standard anti-inflammatory drugs like dexamethasone. This positions this compound as a candidate for developing new anti-inflammatory treatments.

Properties

IUPAC Name |

methyl 6-(2-aminoethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)8-4-2-3-7(11-8)5-6-10/h2-4H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXVZYZARARNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.